molecular formula C8H7LiNP B14418121 lithium;1-methyl-2H-1,3-benzazaphosphol-2-ide CAS No. 84759-29-5

lithium;1-methyl-2H-1,3-benzazaphosphol-2-ide

Katalognummer: B14418121
CAS-Nummer: 84759-29-5
Molekulargewicht: 155.1 g/mol
InChI-Schlüssel: GYODYOMPELPQIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lithium;1-methyl-2H-1,3-benzazaphosphol-2-ide is a chemical compound with the molecular formula C8H8LiNPS It is an organolithium compound that contains a benzazaphosphole ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of lithium;1-methyl-2H-1,3-benzazaphosphol-2-ide typically involves the reaction of 1-methyl-2H-1,3-benzazaphosphole with an organolithium reagent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the compound from reacting with moisture or oxygen. The reaction is usually performed in a non-polar solvent like hexane or pentane to facilitate the formation of the organolithium compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as column chromatography, is common in industrial settings to achieve the desired quality of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Lithium;1-methyl-2H-1,3-benzazaphosphol-2-ide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphine derivatives, and various substituted benzazaphosphole compounds .

Wissenschaftliche Forschungsanwendungen

Lithium;1-methyl-2H-1,3-benzazaphosphol-2-ide has several scientific research applications:

Wirkmechanismus

The mechanism of action of lithium;1-methyl-2H-1,3-benzazaphosphol-2-ide involves its interaction with molecular targets and pathways. The compound can act as a nucleophile, attacking electrophilic centers in various substrates. This nucleophilic behavior is due to the presence of the lithium atom, which enhances the reactivity of the compound. The benzazaphosphole ring system also contributes to its unique reactivity and interaction with different molecular targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Lithium;1-methyl-2H-1,3-benzazaphosphole: Similar structure but lacks the ide group.

    Lithium;1-methyl-2H-1,3-benzazaphosphol-2-oxide: Contains an oxide group instead of the ide group.

    Lithium;1-methyl-2H-1,3-benzazaphosphol-2-thiol: Contains a thiol group instead of the ide group.

Uniqueness

Lithium;1-methyl-2H-1,3-benzazaphosphol-2-ide is unique due to its specific structural features and reactivity. The presence of the ide group and the lithium atom enhances its nucleophilic properties, making it a valuable reagent in organic synthesis. Its unique reactivity also allows for the formation of a wide range of derivatives, which can be used in various scientific and industrial applications .

Eigenschaften

CAS-Nummer

84759-29-5

Molekularformel

C8H7LiNP

Molekulargewicht

155.1 g/mol

IUPAC-Name

lithium;1-methyl-2H-1,3-benzazaphosphol-2-ide

InChI

InChI=1S/C8H7NP.Li/c1-9-6-10-8-5-3-2-4-7(8)9;/h2-5H,1H3;/q-1;+1

InChI-Schlüssel

GYODYOMPELPQIW-UHFFFAOYSA-N

Kanonische SMILES

[Li+].CN1[C-]=PC2=CC=CC=C21

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.